![molecular formula C19H19N3O8 B6120164 ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B6120164.png)
ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate
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Overview
Description
Ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate, commonly known as DNP, is a highly potent and toxic compound that has been extensively studied for its biochemical and physiological effects. DNP is a yellow crystalline powder that is used as a pesticide, dye, and wood preservative. However, due to its ability to uncouple oxidative phosphorylation in mitochondria, DNP has gained significant attention in the field of scientific research.
Mechanism of Action
DNP uncouples oxidative phosphorylation in mitochondria by dissipating the proton gradient across the inner mitochondrial membrane. This results in the production of heat instead of ATP, which can lead to hyperthermia and potentially fatal consequences.
Biochemical and Physiological Effects:
DNP has been shown to have a number of biochemical and physiological effects. It has been demonstrated to induce weight loss in animals and humans by increasing energy expenditure and reducing appetite. DNP has also been shown to improve insulin sensitivity and glucose metabolism in obese individuals.
Advantages and Limitations for Lab Experiments
DNP is a highly potent and toxic compound that requires careful handling and disposal. However, it has several advantages as a tool for scientific research. DNP is a reversible inhibitor of mitochondrial respiration, which allows for the precise control of oxidative phosphorylation in cells and tissues. Additionally, DNP is relatively inexpensive and widely available.
Future Directions
There are several potential future directions for research on DNP. One area of interest is the development of safer and more effective uncoupling agents that can be used to study mitochondrial respiration. Another area of interest is the investigation of the potential therapeutic applications of DNP, particularly in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, further research is needed to fully understand the mechanisms underlying the toxic effects of DNP and to develop strategies to mitigate these effects.
Synthesis Methods
DNP can be synthesized through the reaction of 3,5-dinitrobenzoic acid with 4-methoxyphenylacetic acid in the presence of thionyl chloride and ethyl alcohol. The resulting compound is then esterified with ethanol to yield ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate.
Scientific Research Applications
DNP has been extensively studied for its potential applications in scientific research. It is commonly used as a tool to investigate the role of mitochondrial respiration in various biological processes. DNP is also used to study the effects of oxidative stress on cells and tissues.
properties
IUPAC Name |
ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O8/c1-3-30-18(23)11-17(12-4-6-16(29-2)7-5-12)20-19(24)13-8-14(21(25)26)10-15(9-13)22(27)28/h4-10,17H,3,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDYUISRFIUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate |
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